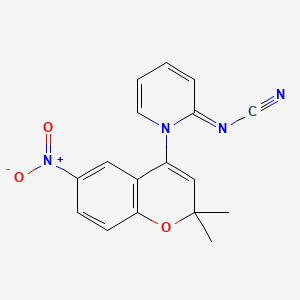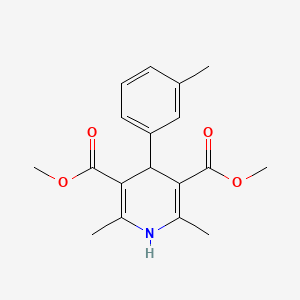
胆固醇戊酸酯
描述
Cholesterol valerate, also known as cholesteryl pentanoate, is an ester derivative of cholesterol. It is formed by the esterification of cholesterol with valeric acid. This compound is part of a broader class of cholesteryl esters, which are important for the storage and transport of cholesterol in the body. Cholesterol valerate is used in various scientific and industrial applications due to its unique chemical properties.
科学研究应用
Cholesterol valerate has several applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in cholesterol metabolism and transport within cells.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable liposomes.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals for its emollient properties.
作用机制
Target of Action
Cholesterol Valerate, a pro-drug ester of Estradiol, primarily targets the Estrogen Receptor (ER) , including ERα and ERβ subtypes . These receptors are located in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain . The primary source of estrogen in normally cycling adult women is the ovarian follicle .
Mode of Action
Cholesterol Valerate interacts with its targets by entering target cells freely and interacting with a target cell receptor . After the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell, and regulate gene transcription which leads to the formation of messenger RNA . This interaction results in changes at the molecular level, influencing the function and behavior of the cell .
Biochemical Pathways
Cholesterol Valerate affects several biochemical pathways. It plays a crucial role in cholesterol homeostasis . Cholesterol homeostasis involves cholesterol biosynthesis, uptake, efflux, transport, storage, utilization, and/or excretion . All these processes are precisely controlled by multiple regulatory pathways .
Pharmacokinetics (ADME Properties)
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cholesterol Valerate are crucial for its bioavailability and efficacy . As a pro-drug of estradiol, it is synthesized with an ester side-chain because endogenous estradiol has very low oral bioavailability on its own . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections .
Result of Action
The molecular and cellular effects of Cholesterol Valerate’s action are significant. It promotes intestinal barrier function at its physiological concentrations in the Caco-2 cell monolayer model of the intestinal barrier . It also plays a vital role in tumorigenesis, cancer progression, and metastasis through its regulatory effects on the immune response .
Action Environment
The action, efficacy, and stability of Cholesterol Valerate can be influenced by various environmental factors. For instance, the manufacturing environment can impact the production and quality of the drug . Additionally, the body’s internal environment, such as the presence of other medications, the individual’s health status, and genetic factors, can also influence the drug’s action .
生化分析
Biochemical Properties
Cholesterol Valerate plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, Cholesterol Valerate is known to interact with acyl-CoA:cholesterol acyltransferase (ACAT), which catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA . This interaction is crucial for the storage and transport of cholesterol within cells. Additionally, Cholesterol Valerate can influence the activity of lipoprotein lipase (LPL), which is involved in the hydrolysis of triglycerides in lipoproteins .
Cellular Effects
Cholesterol Valerate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Cholesterol Valerate can alter the fluidity and permeability of cell membranes, impacting the function of membrane-bound proteins and receptors . It also affects the expression of genes involved in lipid metabolism and transport, thereby influencing cellular cholesterol homeostasis .
Molecular Mechanism
The molecular mechanism of Cholesterol Valerate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Cholesterol Valerate binds to specific sites on enzymes such as ACAT, modulating their activity . This binding can lead to the inhibition or activation of these enzymes, affecting the overall metabolic flux of cholesterol within cells. Additionally, Cholesterol Valerate can influence the expression of genes regulated by sterol regulatory element-binding proteins (SREBPs), which are key transcription factors in cholesterol metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cholesterol Valerate can change over time. Its stability and degradation are important factors to consider. Cholesterol Valerate is relatively stable under physiological conditions, but it can undergo hydrolysis to release free cholesterol and valeric acid over time . Long-term studies have shown that Cholesterol Valerate can have sustained effects on cellular function, including alterations in lipid metabolism and membrane dynamics .
Dosage Effects in Animal Models
The effects of Cholesterol Valerate vary with different dosages in animal models. At low doses, Cholesterol Valerate can enhance lipid metabolism and improve cholesterol homeostasis . At high doses, it may lead to toxic or adverse effects, such as liver damage and impaired lipid transport . Threshold effects have been observed, indicating that there is a critical dosage range within which Cholesterol Valerate exerts its beneficial effects without causing toxicity .
Metabolic Pathways
Cholesterol Valerate is involved in several metabolic pathways, including the esterification and hydrolysis of cholesterol. It interacts with enzymes such as ACAT and lipoprotein lipase, influencing the formation and breakdown of cholesteryl esters . These interactions affect the overall metabolic flux of cholesterol and other lipids within cells . Additionally, Cholesterol Valerate can impact the levels of various metabolites involved in lipid metabolism .
Transport and Distribution
Cholesterol Valerate is transported and distributed within cells and tissues through specific transporters and binding proteins. It is incorporated into lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), which facilitate its transport in the bloodstream . Within cells, Cholesterol Valerate can be distributed to various organelles, including the endoplasmic reticulum and lipid droplets, where it plays a role in lipid storage and metabolism .
Subcellular Localization
The subcellular localization of Cholesterol Valerate is crucial for its activity and function. It is primarily localized in the endoplasmic reticulum, where it is involved in the synthesis and esterification of cholesterol . Cholesterol Valerate can also be found in lipid droplets, where it is stored as cholesteryl esters . Additionally, it may be present in the plasma membrane, influencing membrane fluidity and permeability .
准备方法
Synthetic Routes and Reaction Conditions: Cholesterol valerate can be synthesized through the esterification of cholesterol with valeric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where cholesterol and valeric acid are heated together in the presence of the catalyst until the ester is formed.
Industrial Production Methods: In industrial settings, the production of cholesterol valerate may involve more efficient and scalable methods. One common approach is the use of enzymatic esterification, where lipases are used as biocatalysts to esterify cholesterol with valeric acid. This method offers advantages such as mild reaction conditions, high specificity, and reduced by-product formation.
化学反应分析
Types of Reactions: Cholesterol valerate undergoes various chemical reactions, including:
Oxidation: Cholesterol valerate can be oxidized to form cholesteryl valerate hydroperoxide.
Reduction: Reduction reactions can convert cholesterol valerate back to cholesterol and valeric acid.
Substitution: The ester group in cholesterol valerate can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Cholesteryl valerate hydroperoxide.
Reduction: Cholesterol and valeric acid.
Substitution: Various cholesteryl esters with different functional groups.
相似化合物的比较
Cholesteryl acetate: Another cholesteryl ester formed with acetic acid.
Cholesteryl butyrate: Formed with butyric acid.
Cholesteryl oleate: Formed with oleic acid.
Comparison: Cholesterol valerate is unique due to its specific ester group, valeric acid, which imparts distinct chemical and physical properties. Compared to cholesteryl acetate and cholesteryl butyrate, cholesterol valerate has a longer carbon chain, affecting its solubility and interaction with other molecules. Cholesteryl oleate, with its unsaturated fatty acid, differs significantly in its fluidity and stability within membranes.
Cholesterol valerate’s unique properties make it valuable for specific applications where other cholesteryl esters may not be as effective.
属性
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54O2/c1-7-8-12-30(33)34-25-17-19-31(5)24(21-25)13-14-26-28-16-15-27(23(4)11-9-10-22(2)3)32(28,6)20-18-29(26)31/h13,22-23,25-29H,7-12,14-21H2,1-6H3/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTQCZGAMKTBRV-PTHRTHQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90998503 | |
| Record name | Cholest-5-en-3-yl pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90998503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | CE(5:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003442 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7726-03-6 | |
| Record name | Cholesteryl valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7726-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesteryl valerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007726036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-en-3-yl pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90998503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholest-5-en-3β-yl valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLESTERYL VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ4NKG39ZH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CE(5:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003442 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


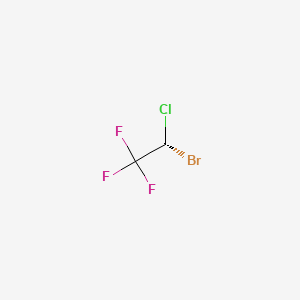

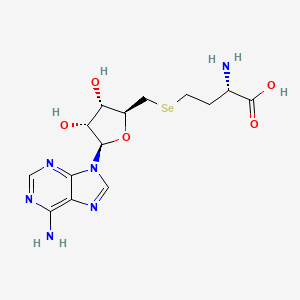


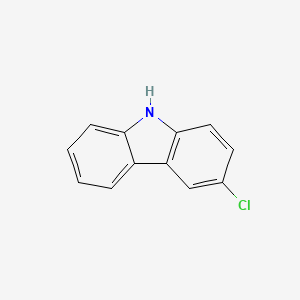

![5-[2-chloro-6-[(3-iodophenyl)methylamino]-9-purinyl]-3,4-dihydroxy-N-methyl-2-oxolanecarboxamide](/img/structure/B1214646.png)


